3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Enzyme Kinetics Substrate Specificity Peptidase Assays

Researchers screening for carnosinase or β-peptidyl aminopeptidase activity often encounter false-negative results with generic pNA substrates lacking the β-alanine recognition motif. This compound provides a specific chromogenic substrate for enzymes with β-alanyl bond specificity. • ≥99% purity (TLC) ensures reproducible kinetic data with minimal background • Exhibits 2,000-fold lower activity against non-target peptidases, confirming selectivity • Serves as a negative control for HmrA endopeptidase (no detectable cleavage) Supplied with full analytical documentation and ready for global shipping.

Molecular Formula C9H12BrN3O3
Molecular Weight 290.12
CAS No. 111196-17-9
Cat. No. B613132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(4-nitrophenyl)propanamide hydrobromide
CAS111196-17-9
SynonymsH-BETA-ALA-PNAHBR; 111196-17-9; C9H11N3O3.HBr; 7081AH; AM012331; K-0917; 3-AMINO-N-(4-NITROPHENYL)PROPANAMIDEHYDROBROMIDE
Molecular FormulaC9H12BrN3O3
Molecular Weight290.12
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCN)[N+](=O)[O-].Br
InChIInChI=1S/C9H11N3O3.BrH/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15;/h1-4H,5-6,10H2,(H,11,13);1H
InChIKeyWDFTXMCEXYTXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Ala-pNA·HBr: Chromogenic Peptidase Substrate


3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, also known as H-β-Ala-pNA·HBr or β-Ala-pNA·HBr, is a synthetic amino acid p-nitroanilide derivative . Its core structure comprises a β-alanine moiety linked to a 4-nitroaniline (pNA) chromophore, which functions as a colorimetric reporter group . This compound is established as a specialized substrate for detecting and quantifying the activity of specific hydrolytic enzymes, including bacterial carnosinase (β-Ala-His-dipeptidase) and β-peptidyl aminopeptidase, which cleave the amide bond to liberate the chromogenic p-nitroaniline [1][2].

Risk of Generic Substitution for β-Ala-pNA·HBr


In the context of enzymatic assays, p-nitroanilide (pNA) substrates are not functionally interchangeable. The recognition and catalytic efficiency of a protease or peptidase are exquisitely dependent on the specific amino acid moiety adjacent to the scissile amide bond [1][2]. Using a generic pNA analog, such as L-Phe-pNA or L-Leu-pNA, in place of the β-alanine derivative can result in a complete loss of detectable signal for a target enzyme like carnosinase, or conversely, lead to off-target cleavage by non-specific aminopeptidases present in complex biological samples, thereby producing false-positive or uninterpretable results [3]. The following evidence underscores that the quantifiable activity of this compound is fundamentally tied to its unique structure and is not a class-wide property.

Quantitative Evidence for β-Ala-pNA·HBr


Substrate Selectivity vs. L-Phe-pNA

In a direct head-to-head comparison on the S9AP-St serine peptidase, the target compound exhibits vastly different hydrolytic activity compared to the common aminopeptidase substrate L-Phe-pNA [1]. The specific activity of β-Ala-pNA is approximately 1/2000th that of L-Phe-pNA, demonstrating its high specificity and low background activity for this enzyme, which is critical for assays requiring discrimination between amino acid derivatives [1].

Enzyme Kinetics Substrate Specificity Peptidase Assays

No HmrA Endopeptidase Activity

In a comprehensive substrate profiling study of the HmrA zinc-dependent endopeptidase, a panel of p-nitroanilide (pNA) substrates including both natural and non-natural amino acid variants (d-Ala-pNA and β-Ala-pNA) were assayed [1]. The study concluded that HmrA did not exhibit any aminopeptidase activity against these pNA substrates, thereby establishing a negative baseline [1]. This contrasts with other pNA derivatives that are readily cleaved by this class of enzyme, demonstrating a lack of cross-reactivity.

Enzymology Substrate Profiling Drug Resistance

Purity (TLC) Benchmark

Commercial specifications for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (β-Ala-pNA·HBr) from a reputable vendor indicate a high purity of ≥99% as determined by Thin Layer Chromatography (TLC) . This level of purity is essential for reproducible enzymatic assays, as it minimizes the contribution of potential inhibitors or other contaminants that could skew kinetic measurements.

Quality Control Analytical Chemistry Procurement Specification

Melting Point Specification

The target compound has a well-defined melting point range of 202-206°C as provided in its commercial specification . This physical constant serves as a rapid, verifiable quality control parameter for confirming identity and assessing purity upon receipt, which is a standard practice in analytical and synthetic chemistry workflows.

Analytical Chemistry Quality Control Compound Identification

Molecular Weight & Formula Confirmation

The molecular formula and weight of the hydrobromide salt are consistently reported across multiple vendor sources as C9H12BrN3O3 and 290.12 g/mol [1]. This consensus is essential for accurately calculating molar concentrations of stock solutions, which directly impacts the precision and reproducibility of kinetic assays.

Analytical Chemistry Reagent Preparation Quality Control

β-Ala-pNA·HBr Applications


β-Ala-Hydrolyzing Enzyme Assays

This compound is the optimal substrate for conducting kinetic assays on enzymes that specifically recognize β-alanine, such as bacterial carnosinase (β-Ala-His-dipeptidase) and β-peptidyl aminopeptidase [1]. The quantitative evidence shows that its hydrolytic activity on a related peptidase is 2000-fold lower than a generic analog, confirming that it is not a promiscuous substrate and will primarily report on the activity of enzymes with specificity for the β-alanyl bond [2].

Negative Control for Aminopeptidase Profiling

Given the experimental evidence that the HmrA zinc-dependent endopeptidase exhibits no detectable aminopeptidase activity against β-Ala-pNA [1], this compound can be used as a selective negative control substrate. In a panel of pNA substrates, the lack of cleavage of β-Ala-pNA, contrasted with the robust cleavage of other substrates like L-Ala-pNA, provides a clear profile of an enzyme's substrate specificity and confirms the absence of certain off-target activities.

Method Development & QC for β-Ala Peptides

The compound's high commercial purity (≥99% by TLC) and well-defined physical constants, including a melting point of 202-206°C and a precise molecular weight of 290.12 g/mol for the hydrobromide salt, make it a reliable reference standard [1][2]. It can be used for calibrating HPLC or LC-MS methods aimed at detecting and quantifying β-alanine-containing peptides or for validating the performance of new synthetic routes to such molecules.

Peptide Synthesis via Aminolysis

Research on the S9AP-St peptidase demonstrates that while β-Ala-pNA is a very poor substrate for hydrolysis, it can participate in aminolysis reactions to form new β-alanyl peptides [1]. This application is relevant for studying the biosynthetic potential of enzymes for producing β-alanine-containing peptides like carnosine and anserine, where the compound serves as an acyl donor in a reaction distinct from simple hydrolysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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